molecular formula C13H14O B8646585 4-(Cyclohex-1-EN-1-YL)benzaldehyde

4-(Cyclohex-1-EN-1-YL)benzaldehyde

Cat. No. B8646585
M. Wt: 186.25 g/mol
InChI Key: ZROINSWMCSEKMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03944589

Procedure details

To a solution of 7 g of p-(1-cyclohexenyl)-phenylbromide in 100 ml of absolute ether there is added at 5° C, while stirring and in an atmosphere of nitrogen, 50 ml of a solution of 4.3 g of n-butyl-lithium in absolute ether. The mixture is allowed to reach room temperature, stirred for 30 minutes at 30° C, then cooled to 20° C and a solution of 4 g of N-methyl-N-formyl-aniline in 50 ml of absolute ether is added dropwise, when the internal temperature rises to 30° C. After the reaction mixture has been allowed to continue to react for 30 minutes at room temperature, it is poured into 100 ml of ice cold 2N hydrochloric acid and extracted with ether. The ether layers are washed with water, dried over sodium sulphate and evaporated in vacuo. The residue is distilled under a high vacuum and yields the p-(1-cyclohexenyl)-benzaldehyde having a boiling point of 110°-120° C (0.2 mm Hg).
Quantity
7 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
4.3 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[CH:12]=[CH:11][C:10](Br)=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1.C([Li])CCC.CN([CH:27]=[O:28])C1C=CC=CC=1>CCOCC>[C:1]1([C:7]2[CH:12]=[CH:11][C:10]([CH:27]=[O:28])=[CH:9][CH:8]=2)[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1

Inputs

Step One
Name
Quantity
7 g
Type
reactant
Smiles
C1(=CCCCC1)C1=CC=C(C=C1)Br
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
solution
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
4.3 g
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
4 g
Type
reactant
Smiles
CN(C1=CC=CC=C1)C=O
Name
Quantity
50 mL
Type
solvent
Smiles
CCOCC
Step Four
Name
ice
Quantity
100 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
stirred for 30 minutes at 30° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 20° C
CUSTOM
Type
CUSTOM
Details
rises to 30° C
CUSTOM
Type
CUSTOM
Details
to react for 30 minutes at room temperature
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
WASH
Type
WASH
Details
The ether layers are washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
DISTILLATION
Type
DISTILLATION
Details
The residue is distilled under a high vacuum

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C1(=CCCCC1)C1=CC=C(C=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.